molecular formula C20H19N3O2 B2363787 N-(6-ethoxypyrimidin-4-yl)-2,2-diphenylacetamide CAS No. 1396570-89-0

N-(6-ethoxypyrimidin-4-yl)-2,2-diphenylacetamide

Cat. No.: B2363787
CAS No.: 1396570-89-0
M. Wt: 333.391
InChI Key: VEDMTQZPRADFDP-UHFFFAOYSA-N
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Description

N-(6-ethoxypyrimidin-4-yl)-2,2-diphenylacetamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of an ethoxy group at the 6th position of the pyrimidine ring and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxypyrimidin-4-yl)-2,2-diphenylacetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of ethyl acetoacetate, urea, and an aldehyde under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced by reacting the pyrimidine derivative with ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Diphenylacetamide Moiety: The diphenylacetamide moiety can be synthesized by reacting benzophenone with an amine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxypyrimidin-4-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-ethoxypyrimidin-4-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxypyrimidin-2-yl)-2,2-diphenylacetamide
  • N-(6-methoxypyrimidin-4-yl)-2,2-diphenylacetamide
  • N-(6-ethoxypyrimidin-4-yl)-2,2-diphenylpropionamide

Uniqueness

N-(6-ethoxypyrimidin-4-yl)-2,2-diphenylacetamide is unique due to the specific positioning of the ethoxy group and the diphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(6-ethoxypyrimidin-4-yl)-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-2-25-18-13-17(21-14-22-18)23-20(24)19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,19H,2H2,1H3,(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDMTQZPRADFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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